molecular formula C11H11NO3 B2662892 Methyl 7-Methoxyindole-5-carboxylate CAS No. 180624-24-2

Methyl 7-Methoxyindole-5-carboxylate

Cat. No.: B2662892
CAS No.: 180624-24-2
M. Wt: 205.213
InChI Key: MLHFMFQDMLBLID-UHFFFAOYSA-N
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Description

“Methyl 7-Methoxyindole-5-carboxylate” is a chemical compound with the CAS Number: 180624-24-2. Its molecular weight is 205.21 and its IUPAC name is methyl 7-methoxy-1H-indole-5-carboxylate . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11NO3/c1-14-9-6-8 (11 (13)15-2)5-7-3-4-12-10 (7)9/h3-6,12H,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Spectroscopic Profiling and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been characterized using various spectroscopic techniques (FT-IR, FT-Raman, UV, 1H, and 13C NMR) to explore its electronic nature and vibration modes. Computational studies, including HOMO-LUMO energy distribution, natural bond orbital (NBO) analysis, and non-linear optical (NLO) properties, have also been investigated to understand the molecule's reactivity and potential applications in materials science M. S. Almutairi, et al., 2017.

Photocleavage of 1-Acyl-7-nitroindolines

Research on the photocleavage of 1-acyl-7-nitroindolines has highlighted the impact of aromatic substituents, such as methoxy groups, on photolysis efficiency. These studies are essential for developing photolabile precursors for carboxylic acids, especially in the context of neuroactive amino acids G. Papageorgiou, J. Corrie, 2000.

Chlorination Reactions

Chlorination of 5-methoxyindole derivatives, including reactions with N,N-dichlorourethane (DCU), has been explored to understand the role of water in substitution reactions. This research has led to the synthesis of novel chlorinated isatins and oxindoles, contributing to the field of organic synthesis and potential pharmacologically active compounds R. Bass, 1971.

Synthesis of Anti-hepatitis B Virus Activities

A series of ethyl 5-hydroxyindole-3-carboxylates has been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. Among them, specific compounds have shown significant anti-HBV activity, highlighting the potential of indole derivatives in antiviral drug development Chunshen Zhao, et al., 2006.

Radiolabeling and Biodistribution Studies

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate has been developed as a potential neuroprotective drug, with studies focusing on its radiolabeling and biodistribution. Such research is crucial for understanding the drug's pharmacokinetics and its ability to cross the blood-brain barrier Meixiang Yu, et al., 2003.

Mechanism of Action

While there isn’t specific information on the mechanism of action of “Methyl 7-Methoxyindole-5-carboxylate”, it’s worth noting that similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety information for “Methyl 7-Methoxyindole-5-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 7-methoxy-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-6-8(11(13)15-2)5-7-3-4-12-10(7)9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFMFQDMLBLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180624-24-2
Record name Methyl 7-Methoxyindole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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